4-(1-ethylpropyl)-2-methyl-1H-pyrrole
Description
4-(1-Ethylpropyl)-2-methyl-1H-pyrrole is a substituted pyrrole derivative characterized by a methyl group at position 2 and a branched 1-ethylpropyl (pentan-3-yl) group at position 4 of the pyrrole ring. The IUPAC name reflects its structure: a five-membered aromatic heterocycle (pyrrole) with substituents influencing its physicochemical and biological properties. For instance, pyrolysis of related pyrrole esters (e.g., compound 4a in ) generates 2-methyl-1H-pyrrole as a major product, suggesting that alkyl-substituted pyrroles may exhibit thermal stability influenced by their substituents .
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-methyl-4-pentan-3-yl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-4-9(5-2)10-6-8(3)11-7-10/h6-7,9,11H,4-5H2,1-3H3 |
InChI Key |
BFWRDMQLSGWQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CNC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key distinction lies in its substituents. Below is a comparative analysis with structurally related pyrrole derivatives and non-pyrrole compounds containing the 1-ethylpropyl group.
Table 1: Structural Comparison of Pyrrole Derivatives
Key Observations :
- The 1-ethylpropyl group in 4-(1-ethylpropyl)-2-methyl-1H-pyrrole introduces significant steric bulk and lipophilicity compared to simpler pyrroles like 2-methyl-1H-pyrrole. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Polar substituents (e.g., methoxycarbonyl, carboxylic acid) in other pyrrole derivatives increase hydrophilicity, as seen in the compound from , which contains both ester and carboxylic acid groups .
Table 2: Non-Pyrrole Compounds with 1-Ethylpropyl Substituents
Key Observations :
- The 1-ethylpropyl group is versatile, appearing in both neutral (phosphonate esters) and ionic (sodium salts) compounds.
Thermal Stability and Reactivity
highlights that pyrrole esters decompose under pyrolysis to yield smaller fragments like 2-methyl-1H-pyrrole and vanillin. For example:
- Linear vs. Branched Alkyl Groups : Linear alkyl chains (e.g., propyl in 4a from ) may decompose more readily than branched chains due to weaker van der Waals interactions. The 1-ethylpropyl group’s branching could enhance thermal stability by increasing molecular rigidity .
Preparation Methods
Mechanism and Substrate Design
The Paal-Knorr reaction involves cyclocondensation of 1,4-diketones with ammonia or primary amines to form pyrroles. For 4-(1-ethylpropyl)-2-methyl-1H-pyrrole, the 1,4-diketone must incorporate a methyl group and a 1-ethylpropyl moiety. A plausible precursor is 3-methyl-5-(1-ethylpropyl)-2,5-hexanedione , synthesized via alkylation of β-diketones (e.g., 2,4-pentanedione) with 1-bromo-3-ethylpentane under basic conditions.
Reaction Conditions
Challenges
-
Synthesis of the 1,4-diketone with precise substituent placement is non-trivial.
-
Competing side reactions (e.g., over-alkylation) may reduce yields.
Condensation of Phenacyl Alcohols, Oxoacetonitriles, and Ammonia
Substrate Preparation
Cyclization Protocol
Advantages
-
Avoids stoichiometric metal catalysts.
-
Amenable to diverse substituents via modular substrate selection.
Bromoaldehyde Cyclization
Synthesis of Bromoaldehyde Intermediate
2-Bromo-4-(1-ethylpropyl)pentanal is synthesized via bromination of 4-(1-ethylpropyl)pentanal using PBr₃ in dichloromethane at 0°C.
Cyclization with β-Ketoester
Limitations
-
Bromoaldehyde stability issues under prolonged storage.
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Diketone, NH₄OAc | Reflux, 6–8 h | 65–78% | High |
| Phenacyl Condensation | Phenacyl alcohol, oxoacetonitrile | 70°C, 3 h | 50–60% | Moderate |
| Bromoaldehyde Cyclization | Bromoaldehyde, β-ketoester | 50°C, 12 h | 55–70% | Low |
Q & A
Q. What are the recommended synthetic routes for 4-(1-ethylpropyl)-2-methyl-1H-pyrrole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of 4-(1-ethylpropyl)-2-methyl-1H-pyrrole can be approached via multi-step protocols involving cyclocondensation, alkylation, or cross-coupling reactions. For example:
- Step 1 : Pyrrole core formation using Knorr-type reactions with β-keto esters and ammonia derivatives under reflux conditions (e.g., ethanol, 80°C, 12 h) .
- Step 2 : Introduction of the 1-ethylpropyl substituent via alkylation using 3-pentanol derivatives and catalytic acid (e.g., H₂SO₄) .
- Yield Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent). Monitor progress via TLC or HPLC, with typical yields ranging from 45–70% based on analogous pyrrole syntheses .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 4-(1-ethylpropyl)-2-methyl-1H-pyrrole?
Methodological Answer:
- ¹H NMR : Key signals include:
- Pyrrole protons: δ 6.2–6.8 ppm (multiplet, 2H, pyrrole ring).
- Methyl groups: δ 1.2–1.4 ppm (triplet, 3H, CH₂CH₃) and δ 2.1–2.3 ppm (singlet, 3H, C2-CH₃).
- Ethylpropyl chain: δ 1.5–1.7 ppm (sextet, 2H, CH₂) and δ 0.9–1.1 ppm (triplet, 6H, terminal CH₃) .
- IR Spectroscopy : Stretching vibrations for N-H (∼3400 cm⁻¹) and C=C (∼1600 cm⁻¹) confirm the pyrrole core. Absence of carbonyl peaks rules out keto contaminants .
Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Activity : Use microbroth dilution assays (e.g., against E. coli and S. aureus) with MIC values determined at 24–48 h .
- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms via fluorometric assays (e.g., IC₅₀ determination using recombinant enzymes) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of 4-(1-ethylpropyl)-2-methyl-1H-pyrrole, and how can tools like SHELXL address them?
Methodological Answer:
- Challenges :
- Disorder in the ethylpropyl chain due to rotational flexibility.
- Twinning or pseudo-symmetry in crystal lattices.
- Solutions :
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic regions (e.g., pyrrole α-positions) prone to nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (PDB: 1TQN). Key interactions:
- Hydrophobic contacts between the ethylpropyl chain and Val-113.
- π-π stacking of the pyrrole ring with Phe-87 .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .
Q. What strategies resolve contradictions in thermal degradation data observed under varying pyrolysis conditions?
Methodological Answer:
- Contradictions : Discrepancies in decomposition products (e.g., 2-methylpyrrole vs. acetylated fragments) at 300–400°C .
- Strategies :
- Py-GC/MS : Conduct isothermal pyrolysis (e.g., 350°C, 10 min) with He carrier gas (1 mL/min). Compare fragmentation patterns across replicates .
- Kinetic Analysis : Apply the Friedman method to activation energy (Eₐ) calculations. Correct for secondary reactions using TGA-MS coupling .
- Statistical Validation : Use PCA to identify outlier conditions (e.g., oxidative vs. inert atmospheres) .
Q. How can regioselectivity be controlled during functionalization of the pyrrole ring?
Methodological Answer:
- Electrophilic Substitution : Direct bromination (NBS, CCl₄) favors the C3 position due to steric hindrance from the ethylpropyl group .
- Cross-Coupling : Suzuki-Miyaura reactions at C5 require Pd(PPh₃)₄ catalysis and arylboronic acids (e.g., 4-fluorophenyl). Monitor regioselectivity via NOESY (proximity to methyl groups) .
Q. What protocols ensure safe handling and storage of this compound in academic labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
